1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex organic compound known for its unique structural configuration. It belongs to the class of spiro compounds, which are characterized by their spirocyclic linkage, where two rings share a single atom. The compound features a combination of benzofuran, piperidin, and sulfonyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves a multi-step process:
Formation of the Isobenzofuran Core: : This involves a series of cyclization reactions starting from appropriate aromatic precursors.
Incorporation of the Piperidin Ring: : A nucleophilic substitution reaction introduces the piperidin moiety.
Attachment of the Methylsulfonyl Group: : Sulfonylation using reagents like methylsulfonyl chloride under basic conditions.
Final Spirocyclization: : The spirocyclic structure is achieved through intramolecular cyclization reactions, often involving organometallic catalysts or strong bases.
Industrial Production Methods
Industrial production of this compound follows scaled-up versions of laboratory synthesis methods, often involving:
Optimized reaction conditions for higher yield and purity.
Use of continuous flow reactors to enhance reaction efficiency.
Implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Leads to the formation of corresponding sulfides and amines.
Substitution: : Particularly at the sulfonyl and piperidin moieties.
Common Reagents and Conditions
Oxidation: : Peroxides or osmium tetroxide.
Reduction: : Metal hydrides like lithium aluminum hydride.
Substitution: : Halides or sulfonates under basic or acidic conditions.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Amino and sulfide derivatives.
Substitution: : Various substituted spiro compounds depending on the reagent used.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in various catalytic cycles due to its unique structural properties.
Synthesis: : Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Acts as a potent inhibitor of certain enzymes due to its ability to form strong interactions with active sites.
Medicine
Drug Development: : Potential candidate for developing therapeutic agents targeting neurological disorders and cancer.
Diagnostics: : Used in the development of imaging agents for diagnostic purposes.
Industry
Materials Science: : Utilized in the development of novel materials with unique electronic properties.
Agriculture: : Employed in the synthesis of agrochemicals for pest control.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through:
Enzyme Inhibition: : Binds to the active site of enzymes, blocking their activity.
Receptor Modulation: : Interacts with specific receptors in the body, altering their function.
The precise molecular pathways involve:
Signal Transduction: : Modifying intracellular signaling pathways.
Gene Expression: : Influencing the expression of certain genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1'-(3-(4-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Lacks the sulfonyl group.
1'-(3-(4-(trifluoromethyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Contains a trifluoromethyl group instead of a methylsulfonyl group.
1'-(3-(4-(hydroxyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one: : Features a hydroxyl group.
Uniqueness
The presence of the methylsulfonyl group in 1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one distinguishes it from similar compounds, offering unique reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical interactions or biological effects.
Properties
IUPAC Name |
1'-[3-(4-methylsulfonylphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S/c1-29(26,27)17-9-6-16(7-10-17)8-11-20(24)23-14-12-22(13-15-23)19-5-3-2-4-18(19)21(25)28-22/h2-7,9-10H,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTIRVDNLBLQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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